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Compound of Interest

Compound Name: 3-Dibenzofurancarboxylic acid

Cat. No.: B3121606 Get Quote

Foreword: Understanding the Molecular Landscape
For researchers, scientists, and professionals in drug development, a molecule is more than

just a structure; it is a landscape of potential interactions, defined by its physicochemical

properties. 3-Dibenzofurancarboxylic acid, a derivative of the rigid and aromatic

dibenzofuran scaffold, presents a compelling subject for investigation. Its unique combination of

a large, hydrophobic ring system and a polar, ionizable carboxylic acid group dictates its

behavior in both chemical and biological systems. This guide provides a comprehensive

exploration of these core properties, offering not just data, but the underlying scientific rationale

and the experimental methodologies required for its characterization. The insights herein are

designed to empower researchers to anticipate the molecule's behavior, design robust

experimental plans, and unlock its potential in medicinal chemistry and materials science.

Core Physicochemical Profile
A quantitative overview of 3-Dibenzofurancarboxylic acid's fundamental properties is

essential for any laboratory work. The following table summarizes these key parameters,

compiled from empirical and predicted data.
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Property Value Source

Molecular Formula C₁₃H₈O₃ PubChemLite[1]

Molecular Weight 212.20 g/mol PubChemLite[1]

CAS Number 29021-91-8 ChemicalBook[2]

Physical State Solid (Predicted) N/A

Melting Point Data not available N/A

Boiling Point 425.7±18.0 °C (Predicted) ChemicalBook[3]

Predicted pKa 3.24±0.30 ChemicalBook[3]

Predicted XlogP 3.6 PubChemLite[1]

Monoisotopic Mass 212.04735 Da PubChemLite[1]

Structural and Functional Analysis
The properties of 3-Dibenzofurancarboxylic acid are a direct consequence of its molecular

architecture. The structure consists of a central furan ring fused to two benzene rings, forming

the planar and electron-rich dibenzofuran core. The carboxylic acid group at the 3-position

introduces polarity and the capacity for ionization.

Caption: Molecular structure of 3-Dibenzofurancarboxylic acid.

Acidity and Ionization (pKa)
The predicted pKa of approximately 3.24 indicates that 3-Dibenzofurancarboxylic acid is a

moderately strong organic acid, more acidic than benzoic acid (pKa ≈ 4.2).[3][4] This increased

acidity is attributed to the electron-withdrawing nature and extensive conjugation of the large

dibenzofuran ring system, which stabilizes the resulting carboxylate anion through resonance.

This property is critical in drug development, as it dictates the charge state of the molecule at

physiological pH (≈7.4). At this pH, the compound will exist almost exclusively in its

deprotonated, anionic form, which significantly influences its solubility, membrane permeability,

and potential interactions with biological targets.
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Solubility Profile
The molecule's solubility is a tale of two competing features: the hydrophilic carboxylic acid and

the lipophilic dibenzofuran core.

Aqueous Solubility: Due to the large, nonpolar surface area of the aromatic rings, solubility in

water is expected to be very low. However, its solubility increases dramatically in alkaline

aqueous solutions where it can form a highly polar carboxylate salt.

Organic Solubility: The compound exhibits good solubility in polar aprotic solvents like

dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Its solubility in less polar

solvents like ethanol is limited.[3] This profile is typical for aromatic carboxylic acids and is a

key consideration for formulation, purification, and designing assay conditions.

Lipophilicity (LogP)
The predicted partition coefficient (XlogP) of 3.6 suggests that the neutral form of the molecule

is significantly lipophilic, favoring partitioning into a nonpolar environment (like octanol) over

water.[1] This high lipophilicity is a crucial parameter in pharmacokinetics, suggesting a

potential for good absorption and membrane penetration. However, it must be balanced against

the low aqueous solubility. The interplay between LogP and pKa is a central challenge in

optimizing the drug-like properties of this molecular scaffold.

Spectroscopic Characterization
Confirming the identity and purity of 3-Dibenzofurancarboxylic acid relies on a combination of

spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
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Caption: Logic diagram for the spectroscopic identification workflow.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The

aromatic protons on the dibenzofuran ring system would appear in the downfield region,

typically between 7.0 and 9.0 ppm. The most deshielded proton will be the carboxylic acid

proton (-COOH), which characteristically appears as a broad singlet far downfield, often

between 10 and 12 ppm.[5] This signal's disappearance upon adding a drop of D₂O is a

definitive confirmation of its identity.

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The

carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected in the 160-180

ppm range.[5] The aromatic carbons of the dibenzofuran core will resonate in the

approximate range of 110-150 ppm.
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Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the carboxylic acid

functional group. Two characteristic absorptions are expected:

A very strong and broad O-H stretching band from approximately 2500 to 3300 cm⁻¹,

which is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5]

A sharp and strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.[5]

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular

formula by providing an accurate mass measurement of the molecular ion ([M]+ or [M-H]-).

For 3-Dibenzofurancarboxylic acid, the expected monoisotopic mass is 212.04735 Da.[1]

Common fragmentation patterns would include the loss of a hydroxyl radical (M-17) and the

loss of the entire carboxyl group (M-45).[5]

Experimental Protocols: A Practical Guide
To ensure scientific integrity, the determination of physicochemical properties must follow

validated, reproducible protocols.

Protocol 1: Determination of Aqueous Solubility (Shake-
Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific solvent

system, typically a buffered aqueous solution relevant to biological assays.

Rationale: The shake-flask method is considered the gold standard for solubility measurement

due to its simplicity and reliability. It ensures that the solution reaches equilibrium, providing a

thermodynamically accurate value.

Preparation: Add an excess amount of 3-Dibenzofurancarboxylic acid to a known volume

of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vial.

The excess solid is crucial to ensure saturation.

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a

predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
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Phase Separation: Cease agitation and allow the undissolved solid to settle. Alternatively,

centrifuge the sample at high speed to pellet the excess solid.

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the

sample with a suitable organic solvent (e.g., acetonitrile or methanol).

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical

method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV),

against a standard curve of known concentrations.

1. Add Excess Compound
to Buffer

2. Agitate at Constant Temp
(24-48h)

3. Centrifuge to Pellet
Undissolved Solid

4. Sample Supernatant
& Dilute

5. Quantify Concentration
(e.g., HPLC-UV)

Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Protocol 2: Determination of pKa by Potentiometric
Titration
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This method measures the change in pH of a solution of the compound as a titrant is added,

allowing for the precise calculation of the pKa.

Rationale: Potentiometric titration directly measures the equilibrium between the protonated

and deprotonated forms of the acid, providing a highly accurate pKa value. The use of a co-

solvent is necessary due to the low aqueous solubility of the compound.

Sample Preparation: Accurately weigh and dissolve a known amount of 3-
Dibenzofurancarboxylic acid in a suitable co-solvent system (e.g., a mixture of methanol

and water).

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Insert a calibrated pH electrode and a magnetic stirrer.

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small,

precise increments using a burette.

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the

reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the

half-equivalence point, where exactly half of the acid has been neutralized. This point

corresponds to the inflection point of the first derivative of the titration curve.

Conclusion: A Molecule of Strategic Importance
3-Dibenzofurancarboxylic acid is more than a simple organic molecule; it is a scaffold with a

defined set of properties that make it a valuable tool for researchers. Its moderate acidity, high

lipophilicity, and well-defined spectroscopic signatures provide a solid foundation for its use in

chemical synthesis and as a fragment in drug discovery programs. The parent dibenzofuran

structure is a known component in the synthesis of inhibitors for enzymes such as Schistosoma

mansoni histone deacetylase 8 (smHDAC8), highlighting the therapeutic relevance of this

chemical class.[3] A thorough understanding of the physicochemical principles and

experimental protocols detailed in this guide is the first and most critical step toward harnessing

its full potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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